molecular formula C14H13FN2O B1441257 1-(7-Fluoroquinolin-8-YL)piperidin-4-one CAS No. 917251-83-3

1-(7-Fluoroquinolin-8-YL)piperidin-4-one

Cat. No. B1441257
CAS RN: 917251-83-3
M. Wt: 244.26 g/mol
InChI Key: SLMZSZYMXCFGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-Fluoroquinolin-8-YL)piperidin-4-one is a heterocyclic organic compound that belongs to the quinoline family. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound that has two fused rings - a benzene ring and a pyridine ring. This compound is a versatile compound that has a wide range of applications in the fields of chemistry, medicine, and biochemistry.

Mechanism of Action

The mechanism of action of 1-(7-Fluoroquinolin-8-YL)piperidin-4-one is not fully understood. However, it is known that it acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Inhibition of COX leads to decreased production of prostaglandins, which can result in the reduction of inflammation and pain.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Inhibition of COX leads to decreased production of prostaglandins, which can result in the reduction of inflammation and pain. It has also been shown to have anti-cancer properties, as it has been shown to inhibit the growth of prostate cancer cells. In addition, it has been shown to have anti-microbial properties, as it has been shown to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

1-(7-Fluoroquinolin-8-YL)piperidin-4-one has a number of advantages and limitations when used in laboratory experiments. The main advantage of using this compound is its versatility, as it can be used in a variety of laboratory experiments. It is also relatively easy to synthesize and can be stored for long periods of time without significant degradation. However, the compound is relatively expensive and can be toxic in high concentrations.

Future Directions

1-(7-Fluoroquinolin-8-YL)piperidin-4-one has a wide range of potential applications in the fields of chemistry, medicine, and biochemistry. In the future, it may be used in the development of new drugs for the treatment of cancer, inflammation, and other diseases. It may also be used in the synthesis of new fluorescent probes for use in imaging and diagnostic applications. Additionally, it may be used in the synthesis of new quinoline derivatives for use in organic synthesis. Finally, it may be used in the development of new catalysts for use in chemical reactions.

Scientific Research Applications

1-(7-Fluoroquinolin-8-YL)piperidin-4-one has a wide range of applications in scientific research. It has been used as a ligand in coordination chemistry, as an inhibitor in enzyme-catalyzed reactions, and as a reagent in organic synthesis. It has also been used in the synthesis of other quinoline derivatives, such as 1-(7-fluoro-4-piperidinyl)quinoline and 1-(7-fluoro-2-piperidinyl)quinoline. It has also been used in the synthesis of new fluorescent probes, such as 1-(7-fluoro-4-piperidinyl)-2-phenylquinoline.

properties

IUPAC Name

1-(7-fluoroquinolin-8-yl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c15-12-4-3-10-2-1-7-16-13(10)14(12)17-8-5-11(18)6-9-17/h1-4,7H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMZSZYMXCFGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=C(C=CC3=C2N=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720848
Record name 1-(7-Fluoroquinolin-8-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

917251-83-3
Record name 1-(7-Fluoroquinolin-8-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 8-(1.4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-fluoroquinoline (Step 2, 1.73 g) in tetrahydrofuran (50 mL) was added aq. 2N aqueous HCl (10 mL). The resulting mixture was stirred at 50° C. for 3 hours. The reaction mixture was then cooled to room temperature, poured into 2.5 N aqueous NaOH and extracted with ethyl acetate. The combined organic layers were dried over anhydrous MgSO4, filtered and concentrated on a rotary evaporator. The crude product was purified by flash chromatography on silica gel using hexane/ethyl acetate to give 1.17 g of the desired product as a yellow oil; MS (ES) m/z (relative intensity): 245 (M+H)+ (100).
Name
8-(1.4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-fluoroquinoline
Quantity
1.73 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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